Gossypol acetic acid

Description

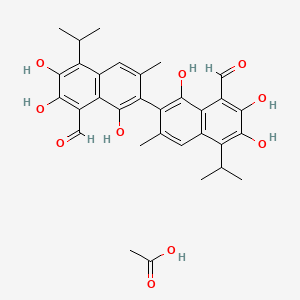

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Gossypol Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as an anticancer and contraceptive agent. This technical guide provides a comprehensive overview of the chemical and physical properties of gossypol acetic acid, a common solvate of gossypol. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields. This document details the fundamental characteristics of gossypol acetic acid, outlines experimental protocols for its analysis, and provides visualizations of a key signaling pathway it modulates, as well as a typical experimental workflow.

Chemical and Physical Properties

The chemical and physical properties of gossypol acetic acid are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | [1] |

| Synonyms | Gossypol Acetate, (±)-Gossypol-acetic acid | [2][3] |

| CAS Number | 12542-36-8 | [2] |

| Molecular Formula | C₃₂H₃₄O₁₀ | [2] |

| Molecular Weight | 578.61 g/mol | |

| Appearance | Yellow to very dark yellow solid/powder | |

| Melting Point | 164-168 °C, 168 °C (decomposes) |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | |

| Acetone | Soluble (5 mg/ml) | |

| Methanol | Soluble (5 mg/ml) | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble |

Spectral Data

| Technique | Wavelength/Frequency | Reference(s) |

| UV-Vis (in Chloroform) | λmax: 365 nm | |

| Infrared (IR) | 3420 cm⁻¹ (O-H stretching), 2991, 2961, 2872 cm⁻¹ (C-H stretching) |

Chemical Properties

Stability and Reactivity

Gossypol acetic acid is stable under normal storage conditions, typically at -20°C in a dry, dark environment. It is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Hazardous decomposition products include carbon monoxide and carbon dioxide, particularly under fire conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of gossypol acetic acid.

Extraction and Purification of Gossypol Acetic Acid from Cottonseed

This protocol is a generalized procedure based on established methods for isolating gossypol acetic acid.

-

Defatting of Cottonseed Kernels:

-

Grind cottonseed kernels into a fine powder.

-

Extract the oil from the powdered kernels using a nonpolar solvent like hexane or petroleum ether in a Soxhlet apparatus.

-

Air-dry the defatted meal to remove residual solvent.

-

-

Extraction of Gossypol:

-

Extract the defatted cottonseed meal with a polar solvent such as acetone or a mixture of butanol-ethanol-water under acidic conditions (e.g., using citric or phosphoric acid).

-

The extraction can be enhanced using ultrasound-assisted methods.

-

Filter the mixture to separate the extract from the solid meal.

-

-

Crystallization of Gossypol Acetic Acid:

-

Concentrate the extract under reduced pressure.

-

Add glacial acetic acid to the concentrated extract to induce crystallization.

-

Allow the solution to stand, facilitating the formation of gossypol acetic acid crystals.

-

Collect the crystals by filtration.

-

-

Purification:

-

Recrystallize the crude gossypol acetic acid from a suitable solvent system, such as acetone and acetic acid, to achieve high purity.

-

Wash the purified crystals with a non-polar solvent like petroleum ether and dry them under vacuum.

-

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

-

Sample Preparation:

-

Finely powder a small amount of dry gossypol acetic acid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Determination of Solubility

This qualitative protocol helps to establish the solubility profile of gossypol acetic acid.

-

Sample Preparation:

-

Place a small, accurately weighed amount of gossypol acetic acid (e.g., 1-5 mg) into a small test tube.

-

-

Solvent Addition:

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

-

Observation:

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.

-

Solution Preparation:

-

Prepare a dilute solution of gossypol acetic acid in a suitable UV-transparent solvent (e.g., chloroform or methanol) of a known concentration.

-

-

Instrument Setup:

-

Use a UV-Vis spectrophotometer and set the wavelength range for scanning (e.g., 200-800 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

-

Measurement:

-

Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Run the scan to obtain the absorbance spectrum.

-

Identify the wavelength(s) at which the absorbance is maximal (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the gossypol acetic acid powder directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Measurement:

-

Place the prepared sample in the IR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C=O, C-H).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of gossypol acetic acid and for quantitative analysis.

-

Sample and Mobile Phase Preparation:

-

Dissolve a known amount of gossypol acetic acid in a suitable solvent to prepare a stock solution.

-

Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Chromatographic Conditions:

-

Use a suitable HPLC column, such as a C18 reversed-phase column.

-

Set the flow rate of the mobile phase and the column temperature.

-

Set the UV detector to a wavelength where gossypol acetic acid has strong absorbance (e.g., 254 nm).

-

-

Analysis:

-

Inject a known volume of the sample solution into the HPLC system.

-

Record the chromatogram. The purity can be determined by the relative area of the main peak.

-

For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.

-

Biological Activity and Signaling Pathway

Gossypol is a well-documented inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptosis pathway.

The inhibition of anti-apoptotic Bcl-2 proteins by gossypol allows for the activation of pro-apoptotic proteins Bak and Bax, which then oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of gossypol acetic acid, along with standardized experimental protocols for its characterization. The visualization of its role in the intrinsic apoptosis pathway highlights one of its most significant biological activities. The information compiled here is intended to support the ongoing research and development efforts of scientists and professionals in the field, facilitating a deeper understanding and more effective utilization of this promising natural compound.

References

- 1. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

A Technical Guide to the Discovery and Historical Background of Gossypol Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical background, and early experimental protocols related to gossypol and its acetic acid derivative. It details the initial isolation, characterization, and the pivotal research that defined its toxicological and pharmacological profiles.

Discovery and Historical Milestones

The history of gossypol is intertwined with the industrialization of cottonseed oil in the 19th century. The presence of a problematic colorant in the oil spurred initial investigations.[1] In 1886, Longmore first reported on this compound, isolating it in a crude form.[1][2] However, it was the Polish chemist Leon Marchlewski who, in 1899, first purified the compound by precipitating it from an ether solution using acetic acid, thereby creating gossypol acetic acid.[2] Marchlewski coined the name "gossypol" by combining its origin, the cotton genus Gossypium, with its chemical nature as a phenol.[2]

For several years, gossypol was primarily a chemical curiosity. This changed in 1915 when W. A. Withers and F. E. Carruth definitively linked the known toxicity of cottonseed to gossypol. The precise chemical formula for gossypol, C₃₀H₃₀O₈, was later established in 1927 by Earl Perry Clark.

A significant chapter in gossypol's history began in the 1950s in China. Epidemiological studies linked widespread male infertility in certain rural communes to the consumption of crude cottonseed oil for cooking. This observation led to the identification of gossypol as the active antifertility agent. Subsequently, the Chinese government initiated large-scale clinical trials in the 1970s, involving over 8,800 volunteers, to investigate gossypol as a potential male oral contraceptive. While the studies confirmed its efficacy, they also revealed serious and unacceptable side effects, including a high rate of hypokalemia (a potassium deficiency) and irreversible infertility in a significant percentage of subjects. These findings ultimately led the World Health Organization (WHO) to discontinue research into gossypol as a male contraceptive in 1986.

Despite its failure as a contraceptive, research into gossypol and its derivatives, including gossypol acetic acid, continues. Its diverse biological activities, including antitumor, antiviral, and antioxidant properties, have made it a subject of interest in oncology and other therapeutic areas.

Caption: Key milestones in the discovery and research of gossypol.

Chemical and Physical Properties

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant. It functions as a phytoalexin, providing the plant with a natural defense against predators. The compound is a yellow, crystalline pigment.

Structurally, gossypol is a dimeric sesquiterpenoid. It exhibits atropisomerism due to hindered rotation around the central binaphthyl single bond, resulting in two enantiomers: (+)-gossypol and (-)-gossypol, which possess different biochemical properties. Natural gossypol is a racemic mixture of these two forms.

Data Summary

The following table summarizes key quantitative data for gossypol.

| Property | Value / Description | Reference(s) |

| Chemical Formula | C₃₀H₃₀O₈ | |

| Molecular Weight | 518.55 g/mol | |

| Solubility | Insoluble in water and hexane; Soluble in acetone, chloroform, ether, and methyl ethyl ketone (MEK); Partially soluble in crude vegetable oils. | |

| Purity (Recrystallized) | A single recrystallization of crude 87% gossypol acetic acid from soapstock can yield a product of 99% purity. A method starting from cottonseeds can yield purity over 97%. | |

| Yield (from Soapstock) | From a soapstock sample containing 3.7% gossypol, an overall recovery of 58% of highly pure gossypol acetic acid was achieved. | |

| Yield (from Cottonseed) | An improved method using cottonseeds as raw material increased the product yield from a traditional 0.03% to 0.1%. |

Experimental Protocols

The isolation of gossypol has evolved from early laboratory methods using cottonseed kernels to more industrial processes utilizing by-products of cottonseed oil refining. The key historical method involves the precipitation of the compound as gossypol acetic acid.

Historical Isolation of Gossypol Acetic Acid (Carruth Method)

This protocol, based on the work of F.E. Carruth, was a significant simplification of Marchlewski's original method and became a standard for early researchers.

Objective: To isolate gossypol from raw cottonseed kernels in the form of gossypol acetic acid.

Methodology:

-

Oil Removal (Defatting): Raw cottonseed kernels are percolated with gasoline (a non-polar solvent) to remove the majority of the cottonseed oil.

-

Gossypol Extraction: The defatted cottonseed meal is subsequently extracted with ethyl ether. Gossypol, being soluble in ether, is dissolved out of the plant material.

-

Concentration: The resulting ether extract, containing the dissolved gossypol, is concentrated to reduce the volume of the solvent.

-

Precipitation/Crystallization: Glacial acetic acid is added to the concentrated ether extract. The mixture is allowed to stand for an extended period (several weeks). Gossypol is sparingly soluble in this mixture and precipitates out as a crystalline complex with acetic acid, forming crude "gossypol acetate".

-

Purification: The crude gossypol acetic acid is purified by recrystallization from a mixture of ether and glacial acetic acid.

-

Generation of Free Gossypol (Optional): To obtain free gossypol, the purified gossypol acetic acid is dissolved in ether. This solution is then treated with water, and the ether is removed by distillation, causing the free gossypol to separate.

Caption: Isolation workflow based on the Carruth method.

Modern Recovery from Cottonseed Soapstock

More recent methods focus on recovering gossypol from soapstock, a low-value co-product of crude cottonseed oil refining that can contain high concentrations of gossypol (up to 8%).

Objective: To recover high-purity gossypol acetic acid from cottonseed soapstock.

Methodology:

-

Hydrolysis: The soapstock is refluxed in acidic methyl ethyl ketone (MEK). This step hydrolyzes any covalently bound gossypol, converting it to its free form.

-

Phase Separation: Upon cooling, the mixture separates into an organic MEK phase and an aqueous phase. The free gossypol is distributed between these two phases.

-

Extraction: The MEK phase is recovered. The remaining aqueous phase is re-extracted with additional volumes of fresh MEK to maximize gossypol recovery.

-

Concentration: All MEK extracts are combined and concentrated to reduce the solvent volume.

-

Crystallization: Acetic acid is added to the concentrated MEK extract to induce the crystallization of gossypol. It precipitates as an equimolar crystalline complex: gossypol acetic acid.

-

Purification: The crude product is recovered and can be further purified by a single recrystallization to yield a product with >99% purity.

Conclusion

The journey of gossypol acetic acid from an obscure cottonseed pigment to a potential male contraceptive and now a candidate for other therapeutic applications is a compelling example of natural product discovery. Its initial isolation as an acetic acid complex was a pivotal step, enabling its purification and subsequent study. While its development as a contraceptive was halted due to significant toxicity, the historical research laid the groundwork for understanding its complex biological activities. Modern recovery methods have made high-purity gossypol acetic acid more accessible, facilitating ongoing research into its potential as a multitargeting drug candidate in oncology and beyond. The detailed protocols and historical context provided herein serve as a valuable resource for professionals engaged in the research and development of this multifaceted compound.

References

Gossypol Acetic Acid: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potent anticancer properties. The R-(-)-enantiomer, gossypol acetic acid (also known as AT-101), is the more biologically active form and has been the subject of numerous preclinical and clinical investigations. This technical guide provides an in-depth exploration of the molecular mechanisms through which gossypol acetic acid exerts its effects on cancer cells, with a focus on its core targets, signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary mechanism of action of gossypol acetic acid is its function as a BH3 mimetic. It binds to the BH3 domain-binding groove of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, thereby inhibiting their function.[1] This family of proteins is crucial in regulating the intrinsic pathway of apoptosis.

By binding to and neutralizing anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, gossypol acetic acid disrupts the sequestration of pro-apoptotic effector proteins like Bax and Bak.[1] This leads to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP, in turn, triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death.

Quantitative Data on Anticancer Activity

The cytotoxic and apoptotic effects of gossypol acetic acid have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Cancer | 5 | 72 | [1] |

| PC3 | Prostate Cancer | 3 | 72 | [1] |

| LAPC4 | Prostate Cancer | 4 | 72 | [1] |

| HT-29 | Colon Cancer | ~20-40 | 24 | |

| BxPC-3 | Pancreatic Cancer | 14 | 24 | |

| MIA PaCa-2 | Pancreatic Cancer | 15 | 24 | |

| HepG2 | Hepatocellular Carcinoma | ~5-50 | 96 | |

| HCT-116 | Colon Cancer | ~5-50 | 96 |

Table 1: IC50 Values of Gossypol Acetic Acid in Various Cancer Cell Lines.

The induction of apoptosis is a key quantitative measure of gossypol's efficacy. Flow cytometry analysis after Annexin V and propidium iodide (PI) staining is commonly used to quantify apoptotic cell death.

| Cell Line | Gossypol (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |

| DU145 | 10 | 72 | 52 | |

| HT-29 | 40 | 24 | 74.79 (Early + Late) | |

| BxPC-3 | 10 | 48 | 84.0 | |

| MIA PaCa-2 | 10 | 48 | 72.7 |

Table 2: Quantitative Analysis of Gossypol-Induced Apoptosis.

Modulation of Key Signaling Pathways

Beyond its direct interaction with Bcl-2 family proteins, gossypol acetic acid influences several other signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt and NF-κB Pathways

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Gossypol has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway. The transcription factor NF-κB, a key player in inflammation and cell survival, is also modulated by gossypol. Inhibition of the PI3K/Akt pathway can lead to the downstream suppression of NF-κB activity.

Cell Cycle Arrest

Gossypol acetic acid can induce cell cycle arrest, primarily at the G0/G1 or S phase, depending on the cancer cell type. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, gossypol has been reported to downregulate cyclin D1 and upregulate the cyclin-dependent kinase inhibitor p21.

| Cell Line | Gossypol Effect | Key Protein Changes | Reference |

| HeLa, CHO | S phase arrest | Inhibition of DNA synthesis | |

| Jurkat | G1/S phase arrest | - | |

| MCF-7 | G0/G1 phase arrest | ↓ Cyclin D1, ↓ Rb phosphorylation |

Table 3: Effects of Gossypol on Cell Cycle Progression.

Inhibition of Lactate Dehydrogenase (LDH)

Gossypol is also known to be an inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDHA plays a key role in this metabolic phenotype. By inhibiting LDHA, gossypol can disrupt cancer cell metabolism, leading to reduced energy production and increased oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of gossypol acetic acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of gossypol acetic acid (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of gossypol acetic acid for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment with gossypol acetic acid, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

-

Sample Collection: After treating cells with gossypol acetic acid, collect the cell culture supernatant.

-

Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.

Conclusion

Gossypol acetic acid is a promising anticancer agent with a multi-faceted mechanism of action. Its primary role as a BH3 mimetic, leading to the inhibition of anti-apoptotic Bcl-2 family proteins and subsequent induction of apoptosis, is well-established. Furthermore, its ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB, induce cell cycle arrest, and inhibit cancer cell metabolism through LDH inhibition contributes to its overall antitumor efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of gossypol acetic acid and other novel anticancer compounds. A thorough understanding of its molecular mechanisms is crucial for its rational development as a therapeutic agent, both as a monotherapy and in combination with other cancer treatments.

References

An In-depth Technical Guide on the Biological Activities of Gossypol Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), and its acetic acid solvate, have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] Initially investigated for its antifertility effects in men, the therapeutic potential of gossypol acetic acid has expanded to encompass anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides a comprehensive overview of the biological activities of gossypol acetic acid, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Anticancer Activity

Gossypol acetic acid has demonstrated significant antitumor effects across a variety of cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This activity makes it a BH3 mimetic, a class of drugs that promote apoptosis in cancer cells.

Mechanisms of Action:

-

Inhibition of Anti-apoptotic Proteins: Gossypol binds to the BH3 groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway.

-

Induction of Apoptosis: By inhibiting Bcl-2 family proteins, gossypol acetic acid leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. This caspase-dependent pathway results in the characteristic morphological and biochemical hallmarks of apoptosis.

-

Modulation of Autophagy: Gossypol acetic acid can induce autophagy, a cellular degradation process. At low concentrations, it induces autophagy through the AMPK-mTORC1-ULK1 signaling pathway, which contributes to caspase-independent cell death. However, at high concentrations, it can block autophagic flux by decreasing intracellular ATP levels and suppressing lysosome activity.

-

Induction of Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

-

Cell Cycle Arrest: Gossypol has been shown to affect the cell cycle, contributing to its antiproliferative effects.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Effect | Concentration (IC50) | Time | Reference |

| U266 | Multiple Myeloma | Inhibition of proliferation | 2.4 µM | 48 h | |

| Wus1 | Multiple Myeloma | Inhibition of proliferation | 2.2 µM | 48 h | |

| PC-3 | Prostate Cancer | Inhibition of proliferation | 9.096 µmol/L | Not Specified | |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | 14.37 µmol/L | Not Specified | |

| RAW264.7 | Macrophage | Inhibition of proliferation | Dose-dependent | 24 h |

Experimental Protocols:

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: RAW264.7 cells were seeded in 96-well plates at a density of 1 × 10^5 cells per well and cultured for 24 hours.

-

Treatment: Cells were treated with gossypol acetic acid at concentrations ranging from 15 to 40 µmol/L for 24 hours. A control group with fresh medium was included.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well to a final concentration of 5 mg/mL and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: RAW264.7 cells were treated with various concentrations of gossypol acetic acid for 24 hours.

-

Rhodamine 123 Staining: Cells were incubated with Rhodamine 123 (10 µg/mL) for 30 minutes in the dark.

-

Washing and Centrifugation: Cells were washed twice with PBS and centrifuged at 500 × g for 10 minutes.

-

Fluorescence Measurement: The fluorescence intensity was measured using a spectrofluorometer with an excitation wavelength of 505 nm and an emission wavelength of 534 nm.

Signaling Pathways:

Caption: Anticancer signaling pathways of Gossypol Acetic Acid.

Male Contraceptive Activity

Gossypol acetic acid was initially identified for its potent male antifertility effects. It disrupts spermatogenesis, leading to a reduction in sperm count and motility.

Mechanisms of Action:

-

Inhibition of Spermatogenesis: Gossypol interferes with the development of sperm cells in the testes.

-

Impairment of Sperm Motility: It affects the function of mature sperm, reducing their motility.

Quantitative Data on Male Contraceptive Activity:

| Species | Dose | Duration | Effect | Reference |

| Langur Monkeys | 5 mg/day (oral) | 120 days | Severe oligospermia, impaired sperm motility | |

| Rats | 12.5 mg/kg/day (oral) | 8 weeks | Infertility (reversible) |

Side Effects: A significant limitation for its use as a male contraceptive is the potential for side effects, most notably hypokalemia (low potassium levels), which can lead to paralysis. Irreversible infertility has also been reported, particularly with higher doses and longer-term use.

Antiviral Activity

Gossypol and its derivatives have demonstrated inhibitory activity against a range of viruses.

Mechanisms of Action:

-

Inhibition of Viral Enzymes: Gossypol can inhibit viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.

-

Inhibition of Viral Entry: Some derivatives have been shown to prevent viral entry into host cells by interacting with viral envelope proteins, such as gp41 of HIV-1.

-

Inhibition of RNA-Dependent RNA Polymerase (RdRp): Gossypol has been identified as an inhibitor of the SARS-CoV-2 RdRp, suggesting broad-spectrum activity against coronaviruses.

Quantitative Data on Antiviral Activity:

| Virus | Effect | EC50 | Reference |

| SARS-CoV-2 | Inhibition of replication | 0.72 µM (Gossypol Acetate) | |

| PEDV | Inhibition of replication | 0.99 µM (Gossypol) | |

| SADS-CoV | Inhibition of replication | 2.55 µM (Gossypol) | |

| IBV | Inhibition of replication | 1.02 µM (Gossypol) | |

| PDCOV | Inhibition of replication | 1.06 µM (Gossypol) |

Experimental Protocols:

Antiviral Assay (Cell-based)

-

Cell Culture: Vero E6 cells are typically used for coronavirus studies.

-

Virus Infection: Cells are infected with the virus in the presence of varying concentrations of the test compound.

-

Quantification of Viral Replication: Viral replication can be quantified by methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or measuring virus-induced cytopathic effect (CPE).

-

EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Caption: Experimental workflow for antiviral activity assessment.

Anti-inflammatory Activity

Gossypol acetic acid exhibits anti-inflammatory properties by modulating immune cell responses and signaling pathways.

Mechanisms of Action:

-

Inhibition of Cytokine Production: It can attenuate the production of pro-inflammatory cytokines like interleukin-2 (IL-2) in T lymphocytes.

-

Modulation of MAPK Signaling: The anti-inflammatory effects are mediated, in part, by the attenuation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

-

Antioxidant Effects: Gossypol acts as an antioxidant and can scavenge oxygen-derived free radicals, which contributes to its anti-inflammatory effects in models of colitis.

-

Inhibition of Neutrophil Influx: It can reduce the influx of neutrophils to sites of inflammation, as measured by myeloperoxidase (MPO) activity.

Antimicrobial Activity

Gossypol acetic acid has shown inhibitory effects against certain bacteria.

Mechanisms of Action:

-

Inhibition of Cell Division: It interferes with bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton involved in forming the division septum. Gossypol acetate inhibits the GTPase activity of FtsZ and enhances its polymerization, leading to a block in cell division.

Quantitative Data on Antimicrobial Activity:

| Bacteria | Effect | MIC | Reference |

| Bacillus subtilis 168 | Inhibition of growth | 4 µg/mL | |

| Staphylococcus aureus 29213 | Inhibition of growth | 8 µg/mL | |

| Escherichia coli 25922 (with PMBN) | Inhibition of growth | 64 µg/mL |

Other Biological Activities

-

Antiferroptotic Activity: Gossypol acetic acid can protect against ferroptosis, a form of iron-dependent cell death, in cardiomyocytes. It achieves this by reducing lipid peroxidation, chelating iron, and modulating the expression of ferroptosis markers like GPX4.

-

Regulation of Oxidative Stress: It can prevent oxidative stress-induced necrosis in retinal pigment epithelial cells by upregulating the antioxidant gene SESN2 through the FoxO3 pathway.

Conclusion

Gossypol acetic acid is a multifaceted compound with a broad spectrum of biological activities. Its ability to induce apoptosis in cancer cells, inhibit viral replication, modulate inflammatory responses, and disrupt bacterial cell division highlights its significant therapeutic potential. However, the clinical development of gossypol acetic acid has been hampered by concerns regarding its toxicity, particularly hypokalemia and potential for irreversible infertility. Future research should focus on the development of derivatives and novel drug delivery systems to enhance its therapeutic index and minimize adverse effects. The detailed understanding of its mechanisms of action provides a solid foundation for the rational design of safer and more effective gossypol-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic Profiling and Network Toxicology: Mechanistic Insights into Effect of Gossypol Acetate Isomers in Uterine Fibroids and Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review of gossypol acetic acid studies

An In-depth Technical Guide on Gossypol Acetic Acid Studies

Introduction

Gossypol, a polyphenolic aldehyde derived from the seeds of the cotton plant (Gossypium species), has garnered significant scientific interest for its diverse biological activities. The compound exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the racemic mixture and its acetic acid salt being common subjects of study.[1][2] Gossypol acetic acid has been extensively investigated for its potent antifertility effects in males and its promising anticancer properties.[3][4] Its mechanism of action is multifaceted, involving the inhibition of key enzymes and the modulation of critical cellular pathways, particularly those governing apoptosis.[3] This technical guide provides a comprehensive literature review of gossypol acetic acid, summarizing quantitative data, detailing key experimental protocols, and visualizing its core mechanisms of action for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Gossypol acetic acid's biological effects are primarily attributed to two well-documented mechanisms: inhibition of dehydrogenase enzymes and mimicry of BH3-only proteins to induce apoptosis.

-

Inhibition of Lactate Dehydrogenase (LDH): Gossypol is a potent inhibitor of lactate dehydrogenase, particularly the testis-specific isozyme LDH-C4, which is vital for the energy metabolism of sperm cells. This inhibition is a key factor in its antispermatogenic and male contraceptive effects. The inhibition kinetics show that gossypol acts as a competitive inhibitor with respect to the coenzymes NADH and NAD+, and as a non-competitive inhibitor with respect to the substrates pyruvate and lactate.

-

BH3 Mimetic Activity: In oncology, gossypol functions as a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins (Bcl-2, Bcl-xL). It binds with high affinity to the BH3 surface binding groove on these proteins, a site normally occupied by pro-apoptotic BH3-only proteins. By displacing these pro-apoptotic partners, gossypol neutralizes the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby triggering the downstream caspase cascade and inducing programmed cell death.

Signaling Pathway: Gossypol-Induced Apoptosis

As a BH3 mimetic, gossypol initiates the intrinsic pathway of apoptosis. It binds to anti-apoptotic proteins like Bcl-2 and Bcl-xL, releasing pro-apoptotic proteins such as Bak and Bax. These activated proteins then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP). This event causes the release of cytochrome c into the cytosol, which complexes with Apaf-1 to activate caspase-9, the initiator caspase. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.

Caption: Gossypol induces apoptosis by inhibiting Bcl-2/Bcl-xL.

Quantitative Data Presentation

The efficacy of gossypol acetic acid has been quantified across numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Anticancer Activity of Gossypol Acetic Acid

| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |

| U266 | Multiple Myeloma | 2.4 | 48 h | |

| Wus1 | Multiple Myeloma | 2.2 | 48 h | |

| PC-3 | Prostate Cancer | ~5.0 - 10.0 | Not Specified | |

| DU145 | Prostate Cancer | ~5.0 - 10.0 | Not Specified |

Table 2: Inhibition of Dehydrogenase Enzymes by Gossypol

| Enzyme | Source | Substrate Direction | IC50 (µM) | Ki (µM) | Inhibition Type (vs. Coenzyme) | Reference |

| LDH-X (LDH-C4) | Bovine Testis | Pyruvate to Lactate | 200 | 30 (vs. NADH) | Competitive | |

| LDH-X (LDH-C4) | Bovine Testis | Lactate to Pyruvate | 12 | 6 (vs. NAD+) | Competitive | |

| LDH-A4 | Goat Liver | Pyruvate Oxidation | ~16-42 | 43 (vs. NADH) | Competitive | |

| LDH-B4 | Goat Heart | Pyruvate Oxidation | ~16-42 | 33 (vs. NADH) | Competitive | |

| 5α-reductase 1 | Rat | Not Specified | 3.33 | Not Reported | Noncompetitive | |

| 3α-HSD | Rat | Not Specified | 0.52 | Not Reported | Mixed |

Table 3: Male Contraceptive Efficacy in Human Clinical Trials

| Study Design | Dosage | Duration | Efficacy Rate | Key Side Effects | Reference |

| Double-blind, randomized, controlled | 20 mg/day (loading phase) | ~14.5 months total | 92% efficacy at end of loading phase | Reduced serum potassium during maintenance | |

| Case Report | 20 mg/day | 19 days | Decreased sperm density | No acute side effects reported |

Experimental Protocols

Standardized methodologies are crucial for the evaluation of gossypol acetic acid's activity. Below are detailed protocols for key in vitro assays.

Cell Proliferation and Cytotoxicity (MTS/MTT Assay)

This colorimetric assay is used to determine the IC50 of gossypol in cancer cell lines by measuring metabolic activity.

Experimental Workflow:

Caption: Workflow for determining cell viability via MTS/MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 8x10³ cells/well) and allowed to adhere for 24 hours.

-

Treatment: The growth medium is replaced with fresh medium containing gossypol acetic acid at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: An MTS (or MTT) reagent is added to each well.

-

Final Incubation & Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship Diagram:

Caption: Logical flow for quantifying apoptosis via Annexin V/PI staining.

Methodology:

-

Cell Preparation: Both adherent and floating cells are collected following treatment with gossypol acetic acid.

-

Washing: Cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed promptly on a flow cytometer. Annexin V detects the externalization of phosphatidylserine in early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

Conclusion

Gossypol acetic acid is a multitargeted phytochemical with well-defined mechanisms of action against cancer cells and spermatocytes. Its ability to act as a BH3 mimetic provides a strong rationale for its continued investigation in oncology, particularly in cancers overexpressing anti-apoptotic Bcl-2 proteins. Furthermore, its historical and documented efficacy as a male contraceptive agent, primarily through the inhibition of LDH-C4, highlights its unique biological profile. While challenges related to toxicity and the reversibility of its antifertility effects have been noted, the compound remains a valuable pharmacological tool and a lead for the development of novel therapeutics. The protocols and quantitative data summarized herein offer a foundational resource for furthering the research and development of gossypol-based agents.

References

gossypol acetic acid enantiomers and atropisomerism explained

An In-depth Technical Guide to Gossypol Acetic Acid: Enantiomers and Atropisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has garnered significant scientific interest due to its wide spectrum of biological activities, including antifertility, antiviral, and potent anticancer properties.[1][2] The molecule's unique structural feature is its axial chirality, arising from hindered rotation around the central binaphthyl bond, a phenomenon known as atropisomerism. This results in the existence of two stable, non-superimposable stereoisomers: the (+)- and (-)-enantiomers. Gossypol is often isolated and studied as a crystalline complex with acetic acid, known as gossypol acetic acid. The biological effects of gossypol are stereospecific, with the (-)-enantiomer, also referred to as AT-101 in clinical studies, generally exhibiting significantly higher potency, particularly in the context of anticancer activity.[3][4][5] This technical guide provides a comprehensive overview of the chemistry, atropisomerism, and enantiomer-specific biological activities of gossypol acetic acid, with a focus on its mechanisms of action, relevant experimental protocols, and data pertinent to drug development professionals.

The Phenomenon of Atropisomerism in Gossypol

Gossypol's chirality does not stem from a traditional stereocenter (an atom with four different substituents). Instead, it is a result of atropisomerism (from the Greek a, not, and tropos, turn), a type of axial chirality that arises from restricted rotation around a single bond. In the gossypol molecule, the bulky isopropyl and hydroxyl groups on the two naphthalene rings create significant steric hindrance, preventing free rotation around the C2-C2' bond that connects them. This restricted rotation locks the molecule into one of two stable, mirror-image conformations, the (+)- and (-)-enantiomers.

Gossypol Acetic Acid: Physicochemical Properties

Gossypol is typically isolated from cottonseed as a crystalline complex with acetic acid (C₃₀H₃₀O₈ · C₂H₄O₂). This complex, gossypol acetic acid, is more stable and easier to handle than free gossypol. The acetic acid molecules are incorporated into the crystal lattice of gossypol.

Table 1: Physicochemical Properties of Gossypol Acetic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄O₁₀ | |

| Molecular Weight | 578.61 g/mol | |

| Appearance | Yellow Crystalline Powder | |

| Melting Point | ~184 °C | |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Insoluble in water. | |

| Boiling Point (est.) | 707.90 °C @ 760 mm Hg | |

| logP (o/w) (est.) | 6.157 |

Biological Activity and Enantiomer Specificity

The two enantiomers of gossypol possess distinct biological and toxicological profiles. In most, but not all, biological systems studied, the (-)-enantiomer is the more active form. This stereospecificity is crucial for drug development, as isolating the more potent enantiomer can enhance therapeutic efficacy and potentially reduce off-target effects.

Anticancer Activity

The primary anticancer mechanism of gossypol, particularly (-)-gossypol (AT-101), is the inhibition of the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). As a BH3 mimetic, (-)-gossypol binds to the BH3 surface groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This disruption leads to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately inducing apoptosis.

Table 2: Comparative Biological Activity of Gossypol Enantiomers

| Parameter | (-)-Gossypol (AT-101) | (+)-Gossypol | Cell Line/System | Reference |

| ED₅₀ (Cytotoxicity) | 2.0 µM (Wild Type) | 8.4 µM (Wild Type) | Mouse Cell Line | |

| ED₅₀ (Cytotoxicity) | 4.9 µM (Resistant) | 8.8 µM (Resistant) | Mouse Cell Line | |

| Ki (Bcl-2) | 0.2-0.3 µM | - | In vitro assay | |

| Ki (Bcl-xL) | 0.5-0.6 µM | - | In vitro assay | |

| Ki (Mcl-1) | 0.18 µM | - | In vitro assay | |

| Antibacterial Activity | Bacteriostatic | Higher than (-)-gossypol | Edwardsiella ictaluri | |

| Toxicity to Animals | More Toxic | Little to no toxicity | Nonruminant animals |

Signaling Pathways

Gossypol influences multiple signaling pathways to exert its biological effects. Its role as a Bcl-2 inhibitor is central to its pro-apoptotic function. Additionally, studies have shown that gossypol can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates the SIRT1-p53-PUMA signaling axis.

Experimental Protocols

Protocol: Enantiomeric Separation by HPLC

This protocol is based on the derivatization of gossypol followed by reversed-phase HPLC, a common method for determining the enantiomeric ratio.

Objective: To separate and quantify (+)- and (-)-gossypol enantiomers from a sample.

Materials:

-

Gossypol sample (e.g., extracted from cottonseed)

-

(R)-(-)-2-amino-1-propanol (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Reversed-phase C18 column (e.g., Phenomenex Prodigy ODS-3, 5 µm)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation & Derivatization:

-

Accurately weigh the gossypol-containing sample.

-

Extract gossypol using a suitable solvent (e.g., acetone or an ethanol:acetonitrile mixture).

-

Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent.

-

Add an excess of (R)-(-)-2-amino-1-propanol to an aliquot of the sample extract. The amine group reacts with the aldehyde groups of gossypol to form diastereomeric Schiff base complexes.

-

Allow the reaction to proceed for a sufficient time (e.g., 30 minutes) at room temperature.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare an isocratic mobile phase of 80% acetonitrile and 20% 10 mM KH₂PO₄. Adjust the aqueous phase to pH 3.0 with phosphoric acid.

-

Column: Use a C18 reversed-phase column.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm or a specific wavelength determined by UV scan).

-

Injection: Inject the derivatized sample onto the column.

-

-

Data Analysis:

-

The two diastereomeric complexes will elute at different retention times.

-

Identify the peaks corresponding to the (+)- and (-)-gossypol derivatives based on the elution of derivatized standards.

-

Calculate the enantiomeric ratio by comparing the peak areas of the two separated diastereomers.

-

Protocol: Preparation of Enantiomeric Gossypol by Crystallization

This protocol allows for the preparation of gram quantities of optically pure gossypol enantiomers without chromatographic separation.

Objective: To grow large, enantiomorphic crystals of gossypol from a racemic mixture.

Materials:

-

rac-Gossypol-acetic acid (1:1)

-

Acetone (reagent grade)

-

Vacuum oven or desiccator

Methodology:

-

Solution Preparation:

-

Prepare a solution of racemic gossypol-acetic acid in acetone. The initial concentration is a critical parameter to control crystal growth.

-

-

Crystallization:

-

Place the solution in a controlled environment at 4°C.

-

Allow large, single crystals of gossypol-acetone (1:3) to form over a period of time. Crystal growth can be controlled by adjusting the initial concentration, time, and solution volume. Individual crystals will contain only one of the gossypol enantiomers.

-

-

Crystal Harvesting and Processing:

-

Carefully harvest individual crystals from the solution.

-

Determine the chirality of each crystal. This can be done by dissolving a small fragment, derivatizing it as per Protocol 4.1, and analyzing it by HPLC.

-

Group the crystals by their determined chirality [(+) or (-)].

-

-

Solvent Removal:

-

To obtain pure gossypol, the acetone from the crystal solvate must be removed.

-

Place the harvested and sorted crystals under vacuum for 3-4 days to remove essentially all of the acetone.

-

-

Purity Assessment:

-

Confirm the chemical and optical purity of the final enantiomeric gossypol product using appropriate analytical techniques (e.g., HPLC, optical rotation).

-

Conclusion and Future Directions

Gossypol acetic acid and its enantiomers represent a fascinating and complex area of natural product chemistry with significant therapeutic potential. The atropisomerism of the gossypol molecule is directly linked to its stereospecific biological activity, with the (-)-enantiomer (AT-101) being a promising anticancer agent due to its potent inhibition of Bcl-2 family proteins. For researchers and drug developers, understanding the distinct properties of each enantiomer is paramount. Future research should continue to focus on elucidating the full range of molecular targets for each isomer, optimizing drug delivery systems to improve bioavailability and reduce toxicity, and exploring synergistic combinations with other chemotherapeutic agents to enhance clinical outcomes. The development of more efficient and scalable methods for enantiomeric separation will also be critical for the clinical and commercial viability of gossypol-based therapeutics.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different pathways of cell killing by gossypol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of enantiomers of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Chemistry of Gossypol Acetic Acid: A Guide to its Tautomeric Forms and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anti-cancer agent.[1][2] Gossypol acetic acid is a crystalline form of gossypol complexed with acetic acid.[3] Understanding the fundamental chemical characteristics of gossypol, particularly its tautomerism, is crucial for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the tautomeric forms and chemical structure of gossypol acetic acid, complete with experimental protocols and data presented for clarity and comparison.

Chemical Structure and Tautomerism

Gossypol is a dissymmetric molecule with restricted rotation around the binaphthyl bond, leading to the existence of two enantiomers.[4] Its chemical formula is C₃₀H₃₀O₈, and the molecular weight of gossypol acetic acid (C₃₂H₃₄O₁₀) is approximately 578.61 g/mol .[5]

A key feature of gossypol's chemistry is its existence in three distinct tautomeric forms: the aldehyde-aldehyde form, the lactol-lactol form, and the ketol-ketol form. The equilibrium between these tautomers is dynamic and significantly influenced by the solvent environment.

In chloroform, the aldehyde-aldehyde tautomer is the predominant form. In methanol, while initially present as the aldehyde-aldehyde form, gossypol converts to the more stable lactol-lactol tautomer over time. Dimethyl sulfoxide (DMSO) supports the presence of all three tautomers: aldehyde-aldehyde, lactol-lactol, and ketol-ketol. The ketol-ketol form is primarily observed in alkaline solutions.

Physicochemical and Spectroscopic Data

The tautomeric forms of gossypol can be characterized using various spectroscopic techniques. The following tables summarize key physicochemical properties and representative spectroscopic data.

| Property | Value | Reference |

| Molecular Formula (Gossypol Acetic Acid) | C₃₂H₃₄O₁₀ | |

| Molecular Weight (Gossypol Acetic Acid) | 578.61 g/mol | |

| Appearance | Yellow crystalline substance |

Table 1: Physicochemical Properties of Gossypol Acetic Acid

| Solvent | Predominant Tautomer(s) | Key ¹H NMR Signals (ppm) | UV-Vis λmax (nm) |

| Chloroform (CDCl₃) | Aldehyde-aldehyde | Signals corresponding to aldehyde protons | Not specified |

| Methanol (CD₃OD) | Aldehyde-aldehyde -> Lactol-lactol | Changes in proton signals over time | Not specified |

| Dimethyl Sulfoxide (DMSO-d₆) | Aldehyde-aldehyde, Lactol-lactol, Ketol-ketol | Complex spectra with signals for all forms | Not specified |

Table 2: Spectroscopic Data for Gossypol Tautomers in Different Solvents.

| Technique | Observation | Reference |

| Infrared (IR) Spectroscopy | Valence oscillation of OH groups at 3420 cm⁻¹, aldehyde group (-C=O) at 1610 cm⁻¹ |

Table 3: Infrared Spectroscopy Data for Gossypol Acetic Acid.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of gossypol and its tautomers. The following are outlines of key experimental protocols based on published literature.

Spectroscopic Analysis of Tautomerism

This protocol describes the use of ¹H NMR, UV-Vis, and HPLC-QTOF-MS to investigate the stability and tautomerization of gossypol in different solvents.

Materials:

-

Gossypol

-

Solvents: Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO), Methanol (CH₃OH)

-

NMR tubes

-

UV-Vis spectrophotometer and cuvettes

-

HPLC-QTOF-MS system

Procedure:

-

Prepare solutions of gossypol in each of the three solvents.

-

For each solvent, divide the solution into aliquots for analysis at different time intervals (e.g., 0, 3, 5, 7, 15, 30, and 45 days).

-

Store the solutions at room temperature.

-

At each time point, acquire ¹H NMR spectra to observe changes in chemical shifts indicative of tautomeric transformation.

-

Record UV-Vis absorption spectra to monitor changes in the maximum absorbance, which is dependent on the solvent and tautomeric form.

-

Analyze the samples using HPLC-QTOF-MS to identify and quantify the different tautomeric forms present.

Spectrophotometric Determination of Total Gossypol

This method is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III) for colorimetric analysis.

Materials:

-

Gossypol standard

-

Cottonseed or cottonseed meal sample

-

3-amino-1-propanol

-

Iron(III) solution

-

Spectrophotometer

Procedure:

-

Extract gossypol from the sample using an appropriate solvent.

-

React the extracted gossypol with 3-amino-1-propanol.

-

Add the Iron(III) solution to form a green-colored complex.

-

Measure the absorbance of the complex at its characteristic maximum absorption wavelength of 620 nm.

-

Quantify the total gossypol content by comparing the absorbance to a standard curve prepared with known concentrations of gossypol.

Signaling Pathway Involvement

Gossypol has been shown to induce apoptosis in various cell types, a key mechanism in its anti-cancer activity. One identified pathway involves the generation of reactive oxygen species (ROS) and the subsequent modulation of the SIRT1-p53-PUMA axis in male germline stem cells.

Gossypol treatment leads to an increase in intracellular ROS. This oxidative stress inhibits the activity of SIRT1, a deacetylase. The inhibition of SIRT1 results in the accumulation of its substrate, the tumor suppressor p53. Elevated p53 levels then transcriptionally upregulate the pro-apoptotic protein PUMA, which ultimately triggers the mitochondrial pathway of apoptosis.

Conclusion

The chemical versatility of gossypol, particularly its tautomerism, is a critical factor influencing its biological activity and formulation development. A thorough understanding of its structural forms and the analytical methods to characterize them is paramount for researchers in the fields of medicinal chemistry and drug development. The provided data and protocols offer a comprehensive resource for the continued investigation of gossypol acetic acid as a promising therapeutic candidate.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gossypol Acetic Acid | C32H34O10 | CID 227456 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Toxicity Profile of Gossypol Acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), and its acetic acid form have been the subject of extensive research due to their wide-ranging biological activities, including antifertility and potential anticancer properties. However, the clinical development and application of gossypol acetic acid are significantly hampered by its inherent toxicity. This technical guide provides a comprehensive overview of the in vitro and in vivo toxicity profile of gossypol acetic acid, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

In Vivo Toxicity Data

The in vivo toxicity of gossypol acetic acid has been evaluated in various animal models. The primary toxic effects observed include reproductive toxicity, hepatotoxicity, and cardiotoxicity. The following tables summarize key quantitative data from these studies.

Acute and Sub-chronic Toxicity Data

| Species | Route of Administration | Dosage | Observation | Reference |

| Northern Bobwhite | Oral | LD50: 651 mg/kg BW | Mortality, hepatocellular pigment accumulation, and pancreatic necrosis. | [1][2] |

| Sprague-Dawley Rats | Oral | 25 mg/kg/day | Marked suppression of body weight gain and testicular pathology in some animals. | [3] |

| Cynomolgus Monkeys | Oral | 25 mg/kg/day for 13 weeks | Induced death, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. | [3] |

No-Observed-Adverse-Effect Level (NOAEL)

| Species | Route of Administration | NOAEL | Observation | Reference |

| Sprague-Dawley Rats | Oral | 5 mg/kg/day | No significant toxicological effects observed. | [3] |

Organ-Specific Toxicity

Reproductive Toxicity

Gossypol acetic acid is well-documented for its adverse effects on both male and female reproductive systems.

Male Reproductive Toxicity:

| Species | Route of Administration | Dosage | Effects | Reference |

| Rats | Oral | 5 mg/kg BW | Reduction in the total number of sperm from the tail of the epididymides. | |

| Rats | Oral | 25 mg/kg/day | Varying degrees of testicular pathology. |

Female Reproductive Toxicity:

| Species | Route of Administration | Dosage | Effects | Reference |

| Holtzman Rats | Oral | 20 mg/kg/day for 60 days | Irregular estrous cycles, prolonged time for mating, decreased incidence of pregnancy, and a reduction in the number of viable embryos. |

Hepatotoxicity

| Species | Route of Administration | Dosage | Effects | Reference |

| Rats | Daily | 30 mg/kg for 2 weeks | Increased SGPT level, decreased liver concentration of cytochrome P-450 and GSH content, and inhibition of cytochrome C reductase and aminopyrine-N-demethylase activity. Marked pathological changes in liver cells were also observed. | |

| Rats | Daily | 15 mg/kg for 4 weeks | Rise in SGPT level and GSH content. |

Cardiotoxicity

Gossypol has been reported to have direct cardiotoxic effects. In dogs, gossypol exposure can lead to progressive deterioration and ascites. Studies on isolated guinea-pig atrial muscle have shown that gossypol can produce transient positive chronotropic and inotropic effects, followed by a marked negative inotropic effect.

In Vitro Toxicity Data

In vitro studies have been crucial in elucidating the cytotoxic effects of gossypol acetic acid and its mechanisms of action at the cellular level.

Cytotoxicity (IC50 Values)

| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |

| Multiple Myeloma (U266) | Gossypol Acetate | 48 h | 2.4 | |

| Multiple Myeloma (Wus1) | Gossypol Acetate | 48 h | 2.2 | |

| Melanoma (SK-mel-19) | Racemic Gossypol | Not Specified | 23-46 | |

| Cervix (Sihas) | Racemic Gossypol | Not Specified | 23-46 | |

| Small Cell Lung (H69) | Racemic Gossypol | Not Specified | 23-46 | |

| Myelogenous Leukemia (K562) | Racemic Gossypol | Not Specified | 23-46 | |

| Bovine Kidney (BK) | Gossypol | Not Specified | Varies with incubation time | |

| HeLa | Gossypol | Not Specified | Varies with incubation time | |

| Mouse 4T1 | (S)-Gossypol | 72 h | 18.78 | |

| Human A549 | (S)-Gossypol | 72 h | 1.32 | |

| Mouse B16-F10 | (S)-Gossypol | 72 h | 5.54 |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of gossypol acetic acid is multifactorial, involving the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways.

Oxidative Stress and Ferroptosis